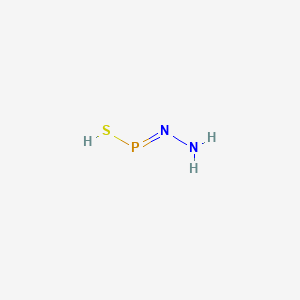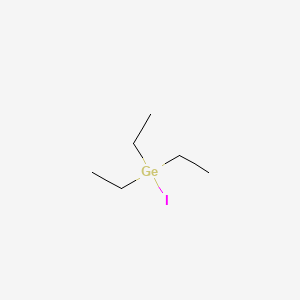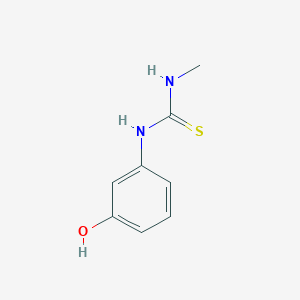
N-(3-Hydroxyphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxyphenyl)-3-methylthiourea is an organic compound that features a thiourea group attached to a 3-hydroxyphenyl ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)-3-methylthiourea typically involves the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for 1-(3-hydroxyphenyl)-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-hydroxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
1-(3-hydroxyphenyl)-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1-(3-hydroxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-hydroxyphenyl)-3-methylthiourea
- 1-(4-hydroxyphenyl)-3-methylthiourea
- 1-(3-hydroxyphenyl)-3-ethylthiourea
Comparison
1-(3-hydroxyphenyl)-3-methylthiourea is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
特性
CAS番号 |
21572-57-6 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC名 |
1-(3-hydroxyphenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12) |
InChIキー |
JTMVFTMUBVVPOV-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


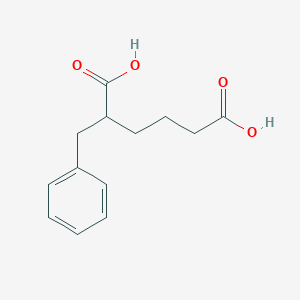
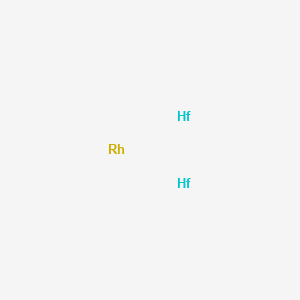
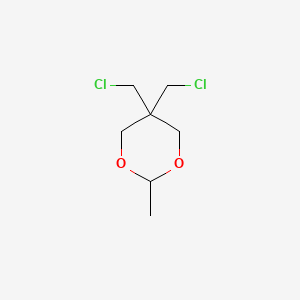
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
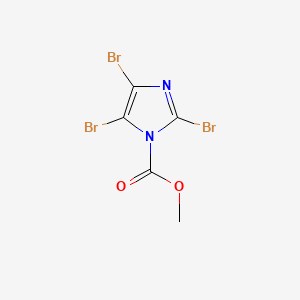
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
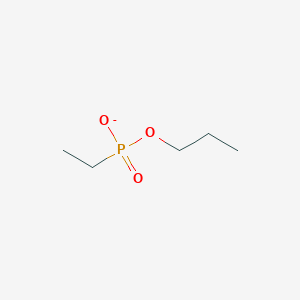
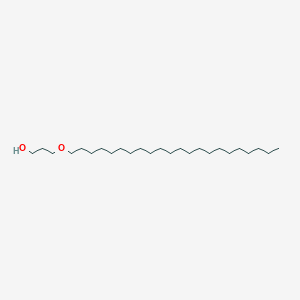
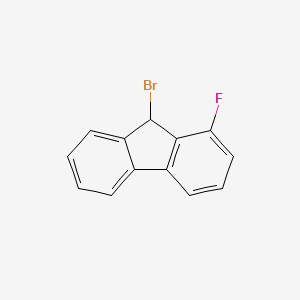
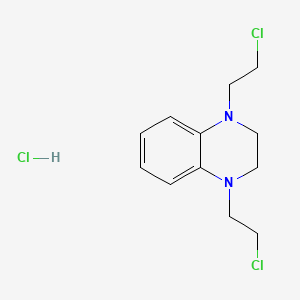
![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)

